molecular formula C11H9F5O2S B14063759 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14063759
M. Wt: 300.25 g/mol
InChI Key: YWEAPVKHPBGOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of difluoromethoxy and trifluoromethylthio groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, including the introduction of difluoromethoxy and trifluoromethylthio groups onto a phenyl ring followed by the formation of the propan-2-one moiety. Common synthetic routes may involve:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy and trifluoromethylthio groups can participate in substitution reactions, potentially leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The propan-2-one moiety can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 1-(2-(Difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one include:

These compounds share similar functional groups but differ in their structural arrangement, leading to variations in their chemical properties and reactivity.

Properties

Molecular Formula

C11H9F5O2S

Molecular Weight

300.25 g/mol

IUPAC Name

1-[2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9F5O2S/c1-6(17)5-7-3-2-4-8(19-11(14,15)16)9(7)18-10(12)13/h2-4,10H,5H2,1H3

InChI Key

YWEAPVKHPBGOAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)SC(F)(F)F)OC(F)F

Origin of Product

United States

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